molecular formula C11H15NO4 B1671700 Etilevodopa CAS No. 37178-37-3

Etilevodopa

Numéro de catalogue B1671700
Numéro CAS: 37178-37-3
Poids moléculaire: 225.24 g/mol
Clé InChI: NULMGOSOSZBEQL-QMMMGPOBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Etilevodopa, also known as TV-1203, is a dopaminergic agent that was developed as a treatment for Parkinson’s disease . It is the ethyl ester of levodopa and was never marketed .


Synthesis Analysis

Etilevodopa is an ethyl ester of levodopa and is produced through chemical means . The prodrug is rapidly hydrolyzed by esterases in the duodenum and absorbed as levodopa .


Molecular Structure Analysis

Etilevodopa has a molecular formula of C11H15NO4 and a molar mass of 225.244 g/mol . It belongs to the class of organic compounds known as tyrosine and derivatives .


Chemical Reactions Analysis

Etilevodopa is a prodrug that is rapidly hydrolyzed by esterases in the duodenum and absorbed as levodopa . The prodrug appears to have increased solubility and bioavailability with a shorter time to maximum concentration (Cmax) .


Physical And Chemical Properties Analysis

Etilevodopa has a density of 1.3±0.1 g/cm3, a boiling point of 394.2±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has a molar refractivity of 58.7±0.3 cm3 .

Applications De Recherche Scientifique

Treatment of Parkinson’s Disease

Etilevodopa is an ethyl ester of Levodopa (LD), which is a prodrug of dopamine . It is rapidly hydrolyzed by esterases in the duodenum and absorbed as LD . This prodrug has been used in the treatment of Parkinson’s disease, a neurodegenerative disorder that depletes dopamine in the central nervous system . However, it did not show marked improvement in on-off fluctuations in Parkinson’s disease patients .

Enhanced Solubility and Bioavailability

Etilevodopa has increased solubility and bioavailability compared to Levodopa, with a shorter time to reach maximum concentration (Cmax) . This enhanced solubility and bioavailability could potentially improve the effectiveness of the drug.

Ocular Penetration

Research has shown that Etilevodopa can penetrate the ocular barrier . This property could be useful in the treatment of ocular diseases that are affected by dopamine levels.

Treatment of Myopia

Etilevodopa has been studied for its potential use in the treatment of myopia . Animal models have demonstrated the role of dopamine in regulating axial elongation, the critical feature of myopia . The topical application of Etilevodopa has shown promising results in these studies .

Safety Profile

A four-week once-daily application of Etilevodopa as a topical eye drop was conducted to establish its safety profile . The study showed no alterations in retinal ocular coherence tomography, electroretinography, caspase staining, or TUNEL staining . This indicates that Etilevodopa could be a safe therapeutic option for certain conditions.

Potential for Higher Topical Concentrations

Etilevodopa is highly soluble and can be applied at higher topical concentrations . This could potentially enhance its therapeutic effects.

Orientations Futures

While no dopamine prodrug has reached the pharmaceutical market yet, the future of utilizing prodrugs for the treatment of Parkinson’s disease seems to be bright . For instance, levodopa ester prodrugs have demonstrated an adequate intranasal delivery of levodopa, thus enabling the absorption of therapeutic agents to the brain .

Mécanisme D'action

Target of Action

Etilevodopa is a dopaminergic agent . It is primarily targeted towards the dopamine receptors in the brain . Dopamine is a natural neurotransmitter and neurohormone that exerts its action by binding to five dopamine receptors in the brain, D1-D5 . These receptors play a crucial role in transmitting signals in the brain and are involved in a variety of neurological processes such as motor control, reward, and memory.

Mode of Action

Etilevodopa is an ethyl-ester prodrug of levodopa . When ingested, it is more readily dissolved in the stomach than levodopa . It passes unchanged through the stomach to the duodenum, where it is rapidly hydrolyzed by local esterases into levodopa . Levodopa then enters the brain where it is converted into dopamine . This increase in dopamine levels helps to alleviate the symptoms of Parkinson’s disease, which is characterized by low dopamine levels .

Biochemical Pathways

The production of dopamine represents the first steps in catecholamine synthesis and starts with phenylalanine which is hydroxylated to tyrosine, then again to levodopa (LD) and finally, through decarboxylation, to dopamine . This cascade is accomplished and catalyzed with the aid of three enzymes . Etilevodopa, being a prodrug of levodopa, fits into this biochemical pathway by being converted into levodopa in the duodenum .

Pharmacokinetics

Etilevodopa has been found to have increased solubility and bioavailability with a shorter time to maximum concentration (Cmax) compared to levodopa . After administration, etilevodopa is rapidly hydrolyzed by esterases in the duodenum and absorbed as levodopa . The pharmacokinetic profile of etilevodopa was assessed in rats, where it was found to enter the posterior segment of the eye after topical administration with an intravitreal half-life of eight hours after single topical administration .

Result of Action

The primary result of etilevodopa’s action is an increase in dopamine levels in the brain. This is significant in the treatment of Parkinson’s disease, a condition characterized by the death of dopamine-producing cells . By increasing dopamine levels, etilevodopa helps to alleviate the symptoms of Parkinson’s disease .

Action Environment

The action of etilevodopa can be influenced by various environmental factors. For instance, the presence of certain substances in the stomach can affect the rate at which etilevodopa is dissolved and subsequently hydrolyzed into levodopa . Furthermore, factors such as pH levels and the presence of other drugs can also influence the stability and efficacy of etilevodopa .

Propriétés

IUPAC Name

ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-2-16-11(15)8(12)5-7-3-4-9(13)10(14)6-7/h3-4,6,8,13-14H,2,5,12H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULMGOSOSZBEQL-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C=C1)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10905092
Record name Etilevodopa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10905092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Etilevodopa

CAS RN

37178-37-3
Record name Etilevodopa
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37178-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etilevodopa [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037178373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etilevodopa
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06535
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Etilevodopa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10905092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 37178-37-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETILEVODOPA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/895X917GYE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To 30 mL of EtOH at −5° C. was added, with stirring, 0.37 mL of SOCl2 slowly. The clear colorless solution was cooled to −5° C. and 1 g of L-Dopa was added. After 5 min, the resulting solution was refluxed overnight. The solution was concentrated to afford 164 as HCl salt (1.30 g, 99%). 1H NMR (DMSO): δ 1.29 (t, 3H, J=7.4 Hz), 3.03 (m, 1H), 3.15 (m, 1H), 4.21 (m, 1H), 4.27 (m, 2H), 4.35 (sl, 3H), 6.60 (d, 1H, J=7.9 Hz), 6.74 (s, 1H), 6.82 (d, 1H, J=7.9 Hz), 8.63 (s, 2H).
Name
Quantity
0.37 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Name
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Etilevodopa
Reactant of Route 2
Reactant of Route 2
Etilevodopa
Reactant of Route 3
Reactant of Route 3
Etilevodopa
Reactant of Route 4
Reactant of Route 4
Etilevodopa
Reactant of Route 5
Reactant of Route 5
Etilevodopa
Reactant of Route 6
Reactant of Route 6
Etilevodopa

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.